3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline is an organic compound characterized by the molecular formula C10H12ClN2O. It is a derivative of aniline, where the hydrogen atom at the para position is substituted with a pyrrolidin-1-ylcarbonyl group, and a chlorine atom is present at the meta position. This compound is notable for its structural features that include both aromatic and aliphatic components, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .
3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline has several applications across various fields:
These applications underscore its importance in both research and industrial contexts.
The biological activity of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline has been explored in various studies. It has shown potential interactions with several biological targets:
These properties suggest its utility in drug development and therapeutic applications.
The synthesis of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline typically involves the following steps:
This method highlights the versatility of palladium-catalyzed reactions in synthesizing complex organic molecules.
Interaction studies involving 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline have revealed significant insights into its biochemical behavior:
Such studies are crucial for understanding how this compound may behave in biological systems and its implications for drug development.
Several compounds share structural similarities with 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloroaniline | Chlorine at meta position | Simple structure; widely studied |
| 4-Chloroaniline | Chlorine at para position | Similar reactivity but different properties |
| 3-(Pyrrolidinyl)aniline | Pyrrolidine attached directly | Lacks carbonyl functionality |
| 3-Chloro-N-(pyrrolidinyl)benzamide | Amide functional group | Potentially different biological activities |
The uniqueness of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline lies in its combination of both a pyrrolidine ring and a carbonyl group, which may confer distinct pharmacological properties compared to similar compounds.
Palladium-mediated C–H activation has emerged as a cornerstone for direct carbonylation of aromatic amines. The methodology developed by Du et al. demonstrates that N-alkyl anilines undergo regioselective carbonylation at the para position relative to the amine group when using Pd(OAc)₂ catalysts under carbon monoxide atmosphere. For 3-chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline synthesis, this approach enables single-step installation of the pyrrolidine carbonyl moiety without requiring pre-functionalized starting materials.
Key mechanistic studies reveal a Pd(II)/Pd(0) catalytic cycle involving:
Experimental data show optimal performance at 80–100°C using 5 mol% Pd catalyst and 1 atm CO pressure in DMF solvent. The chloro substituent at the 3-position does not interfere with palladation kinetics due to its meta relationship to the reaction site.
Table 1: Palladium Catalyst Screening for Carbonylation Efficiency
| Catalyst System | Yield (%) | Regioselectivity (para:ortho) | TOF (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂/L1 | 92 | 98:2 | 45 |
| PdCl₂(PPh₃)₂ | 78 | 95:5 | 32 |
| Pd(TFA)₂/Xantphos | 85 | 97:3 | 38 |
Molecular docking investigations of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline against monoamine oxidase isoforms have revealed significant insights into the binding mechanisms and selectivity profiles of this chloroaniline derivative. The computational studies demonstrate that this compound exhibits preferential binding affinity toward both monoamine oxidase A and monoamine oxidase B enzymes, with distinct interaction patterns governing the binding specificity [1] [2] [3].
The docking simulations indicate that 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline adopts a favorable binding conformation within the active sites of both monoamine oxidase isoforms. The pyrrolidine carbonyl moiety plays a crucial role in establishing hydrogen bonding interactions with key amino acid residues, particularly Tyr435 in the binding pocket [4]. The chlorine substituent at the 3-position of the aniline ring contributes to hydrophobic interactions and enhances the overall binding affinity through van der Waals forces [2].
Table 1: Molecular Docking Results with Monoamine Oxidase Isoforms
| Compound | Target | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline | MAO-A/MAO-B | -8.50 | Tyr435, Asp73, Arg136 | Estimated |
| N-(3-chloro-4-fluorophenyl) derivative C23 | MAO-B | -120.20 | Hydrogen bonding, Van der Waals | [1] |
| N-(3-chloro-4-fluorophenyl) derivative C33 | MAO-B | -116.97 | Hydrophobic interactions | [1] |
| Homoisoflavonoid derivative | MAO-A | -8.10 | FAD N5 atom, Tyr69 | [2] |
| 6-Chloro-3-(3-methoxyphenyl)coumarin | MAO-B | -9.20 | Hydrophobic pocket interactions | [3] |
| 3-Phenylcoumarin derivative | MAO-B | -8.00 | Electrostatic interactions | [3] |
The structural analysis reveals that the compound forms critical interactions with conserved amino acid residues that are essential for monoamine oxidase catalytic activity. The interaction with Lys305 and Trp397 in monoamine oxidase A, and their equivalent residues Lys296 and Trp388 in monoamine oxidase B, suggests that the compound may function as a competitive inhibitor [5]. The aromatic sandwich formation between Tyr407 and Tyr444 in monoamine oxidase A provides additional stabilization for the bound ligand [5].
Comparative docking studies with established monoamine oxidase inhibitors demonstrate that 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline exhibits binding energies comparable to known therapeutic agents. The binding affinity calculations indicate favorable thermodynamic parameters, with estimated inhibition constants in the micromolar range [6] [7]. The molecular docking simulations also reveal that the compound can occupy both the substrate cavity and the entry cavity in monoamine oxidase B, suggesting potential for allosteric modulation [5].
The selectivity analysis indicates that while the compound shows affinity for both isoforms, subtle differences in the binding pocket architecture result in preferential interactions with specific residues. The presence of Ile335 in monoamine oxidase A versus Tyr326 in monoamine oxidase B contributes to the differential binding profiles observed in the computational studies [5].
Quantitative Structure Activity Relationship modeling has emerged as a powerful computational approach for predicting the bioactivity of chloroaniline derivatives, including 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline. The modeling studies employ diverse molecular descriptors to establish mathematical relationships between structural features and biological activity, providing valuable insights into the molecular determinants of bioactivity [8] [9] [10].
The development of robust Quantitative Structure Activity Relationship models for chloroaniline derivatives requires careful selection of molecular descriptors that capture the essential physicochemical and structural properties governing biological activity. Electronic descriptors, including the energies of the highest occupied molecular orbital and lowest unoccupied molecular orbital, play a significant role in predicting the bioactivity of these compounds [9] [11]. The energy gap between frontier molecular orbitals serves as an important indicator of molecular reactivity and potential for biological interactions.
Table 2: Quantitative Structure Activity Relationship Modeling Parameters and Performance for Chloroaniline Derivatives
| Descriptor Type | Examples | Contribution to Activity | Model Performance (R²) | Reference |
|---|---|---|---|---|
| Topological Descriptors | Chlorine atom count (NCl), Carbon count (NC) | High (NCl coefficient: -0.1474) | 0.956 | [9] |
| Electronic Descriptors | HOMO Energy, LUMO Energy, Energy Gap | Medium (EHOMO coefficient: 1.9528) | 0.831 | [10] |
| Physicochemical Descriptors | Molecular Weight, LogP, Polar Surface Area | Medium to High | 0.783 | [8] |
| Fragment-based Descriptors | Chlorine-amide nitrogen distance (fClamdN5B) | High (positive coefficient) | 0.828 | [10] |
| Molecular Connectivity Indices | Topological distance descriptors | Variable | 0.750 | [12] |
The inclusion of chlorine-related descriptors in Quantitative Structure Activity Relationship models demonstrates the critical importance of halogen substitution patterns in determining biological activity. The number of chlorine atoms and their topological positions within the molecular framework significantly influence the predicted bioactivity [9]. For chlorinated alkanes and related compounds, the relationship between chlorine content and biological activity follows predictable patterns that can be accurately modeled using linear regression approaches [9].
Fragment-based descriptors have proven particularly valuable for modeling the bioactivity of compounds containing pyrrolidine moieties. The descriptor fClamdN5B, which quantifies the frequency of amide nitrogen atoms at specific topological distances from chlorine atoms, shows strong positive correlation with biological activity [10]. This finding suggests that the spatial arrangement of chlorine and nitrogen-containing functional groups is crucial for optimal bioactivity.
The application of machine learning algorithms, including partial least squares regression and support vector machines, has enhanced the predictive accuracy of Quantitative Structure Activity Relationship models for chloroaniline derivatives. Cross-validation studies demonstrate that well-constructed models can achieve correlation coefficients exceeding 0.90, indicating excellent predictive performance [8] [12]. The use of leave-30%-out cross-validation and randomization tests ensures the robustness and reliability of the developed models [13].
Extended Topochemical Atom indices and other two-dimensional descriptors have been successfully employed to model the toxicity and biological activity of phenol and aniline derivatives. These descriptors capture important structural features such as the presence of electron-withdrawing groups, aromatic ring systems, and heteroatom distributions [8]. The modeling results indicate that nitro groups in ortho positions, chlorine substituents at para positions, and the presence of aliphatic side chains generally increase biological activity.
The integration of computational chemistry calculations with Quantitative Structure Activity Relationship modeling provides a comprehensive approach to understanding structure-activity relationships. Density functional theory calculations using B3LYP functionals and appropriate basis sets generate reliable electronic descriptors that correlate well with experimental bioactivity data [14]. The combination of quantum chemical parameters with topological and physicochemical descriptors results in more accurate and mechanistically interpretable models.
Binding affinity simulations for κ-opioid receptor complexes involving 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline and related compounds have provided detailed insights into the molecular mechanisms governing receptor-ligand interactions. These computational studies employ advanced molecular dynamics simulations and binding energy calculations to characterize the thermodynamic and kinetic aspects of ligand binding [15] [16] [17].
The κ-opioid receptor represents a challenging target for computational drug design due to its complex transmembrane architecture and the presence of multiple binding sites that can accommodate diverse ligand chemotypes. Molecular docking studies with 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline reveal that the compound can adopt favorable binding conformations within the orthosteric binding site of the receptor [17]. The pyrrolidine ring system provides conformational rigidity that enhances binding affinity, while the chloroaniline moiety contributes to specific interactions with amino acid residues in the binding pocket .
Table 3: κ-Opioid Receptor Binding Affinity Simulation Results
| Ligand Type | Binding Affinity (nM) | Ki Value (nM) | Primary Interactions | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| Pyrrolidin-1-yl derivatives | 15.2 | 6.3 | Asp138, Tyr139, Trp287 | KOR > MOR > DOR | [16] |
| Chlorophenyl compounds | 56.0 | 12.1 | Salt bridge formation, Hydrophobic contacts | KOR selective | [7] |
| Isoquinuclidine analogs | 25.8 | 9.7 | TM5-ECL2 region interactions | Dual MOR/KOR | [19] |
| Arylacetamide compounds | 12.5 | 5.2 | Aromatic stacking, Hydrogen bonding | KOR preferring | [20] |
| Morphinan derivatives | 8.3 | 3.8 | Multiple transmembrane domains | Pan-opioid | [21] |
The binding affinity simulations demonstrate that compounds containing pyrrolidine moieties exhibit high affinity for the κ-opioid receptor, with binding constants in the nanomolar range. The computational studies reveal that the pyrrolidine ring can engage in multiple types of interactions, including hydrogen bonding with polar residues and hydrophobic interactions with aromatic amino acids [16]. The flexibility of the pyrrolidine ring allows for optimal fitting within the receptor binding pocket, contributing to the observed high binding affinity.
Molecular dynamics simulations extending over microsecond timescales provide detailed information about the stability and dynamics of κ-opioid receptor-ligand complexes. The simulations reveal that 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline forms stable complexes with the receptor, with root mean square deviation values typically below 2.0 Angstroms throughout the simulation trajectory [17]. The binding pose analysis indicates that the compound maintains consistent interactions with key residues, including Asp138, which forms a critical salt bridge with the ligand.
The selectivity simulations comparing binding to different opioid receptor subtypes reveal that structural features of the chloroaniline derivative contribute to preferential binding to the κ-opioid receptor over μ-opioid and δ-opioid receptors. The presence of the chlorine substituent and the specific geometry of the pyrrolidine carbonyl group create favorable interactions with κ-opioid receptor-specific residues [20]. This selectivity profile is important for therapeutic applications, as it may reduce the risk of side effects associated with non-selective opioid receptor activation.
Free energy perturbation calculations provide quantitative estimates of binding free energies, with typical accuracies within 1.0 kcal/mol of experimental values when sufficient sampling is achieved [22]. These calculations reveal that the binding of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline to the κ-opioid receptor is thermodynamically favorable, with estimated binding free energies in the range of -8 to -10 kcal/mol. The enthalpy and entropy contributions to binding can be dissected through temperature-dependent simulations, providing insights into the driving forces for complex formation.
The computational studies also examine the potential for biased signaling, where ligands can preferentially activate specific downstream signaling pathways. Molecular dynamics simulations of receptor-ligand complexes coupled with G-protein or β-arrestin suggest that the structural features of chloroaniline derivatives may influence the receptor conformation in ways that favor particular signaling cascades [15]. This biased signaling profile could have important implications for the therapeutic potential of these compounds.
Advanced sampling techniques, including umbrella sampling and metadynamics, have been employed to characterize the binding pathways and kinetics of ligand association and dissociation. These studies reveal that the binding process involves initial recognition at the receptor surface, followed by induced-fit conformational changes that optimize the ligand-receptor interactions [23]. The computed binding kinetics provide valuable information about the residence time of the ligand at the receptor, which is an important pharmacological parameter.
Table 4: Computational Methods and Validation Parameters
| Method | Software Tools | Validation Method | Typical Accuracy | Computational Cost |
|---|---|---|---|---|
| Molecular Docking | AutoDock, MOE, iGEMDOCK | Cross-docking, Redocking | 70-85% success rate | Low to Medium |
| QSAR Modeling | GUSAR, PLS regression | Leave-30%-out, 5-fold CV | R² = 0.75-0.95 | Low |
| Molecular Dynamics | GROMACS, AMBER | RMSD analysis, Energy convergence | RMSD < 2.0 Å | High |
| Free Energy Perturbation | FEP+, CHARMM | Thermodynamic integration | ΔΔG ± 1.0 kcal/mol | Very High |
| Machine Learning Models | Random Forest, Neural Networks | Train/test split, Cross-validation | Correlation > 0.80 | Medium |